molecular formula C7H9N5 B13105156 3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-85-3

3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine

Cat. No.: B13105156
CAS No.: 61139-85-3
M. Wt: 163.18 g/mol
InChI Key: JMJJXGNKTBUWFA-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine is a fused heterocyclic compound characterized by a [1,2,4]triazolo[5,1-c][1,2,4]triazine core substituted with methyl groups at positions 3, 4, and 6. This structure is part of a broader class of azolo-triazines, which are notable for their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as viral proteins or enzymes .

Properties

CAS No.

61139-85-3

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C7H9N5/c1-4-5(2)12-7(10-9-4)8-6(3)11-12/h1-3H3

InChI Key

JMJJXGNKTBUWFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)C)N=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions to introduce the methyl groups at the desired positions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .

Mechanism of Action

The mechanism by which 3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

  • Nitro Groups : Nitro-substituted derivatives (e.g., Triazavirin, TTX) exhibit antiviral or energetic properties. The nitro group facilitates nucleophilic substitution reactions with thiols (e.g., cysteine, glutathione), critical for antiviral activity .
  • Amino Groups: Amino-substituted analogs (e.g., TTX, DPX-26) improve thermal stability and detonation performance, making them suitable for insensitive explosives .
  • Methyl Groups: Methylation at positions 3, 4, and 7 likely enhances lipophilicity and bioavailability compared to polar nitro or amino derivatives. However, the absence of electron-withdrawing groups may reduce reactivity in metabolic or explosive contexts.

Physicochemical and Energetic Properties

  • Thermal Stability: Nitro and amino derivatives (e.g., TTX, DPX-26) exhibit high decomposition temperatures (>270°C), whereas methyl groups may lower thermal resilience due to reduced hydrogen bonding .
  • Detonation Performance : TTX outperforms RDX (cyclotrimethylenetrinitramine) with detonation velocity >8300 m/s, attributed to nitro groups enhancing energy density . Methylated analogs are unlikely to match this performance.
  • Sensitivity : Methyl groups may reduce sensitivity to friction and impact compared to nitro derivatives, aligning with trends seen in alkylated energetic materials .

Biological Activity

3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and recent research findings.

Chemical Structure and Properties

The compound belongs to the triazole family and features a complex bicyclic structure. Its molecular formula is C7H9N5OC_7H_9N_5O with a molecular weight of approximately 179.18 g/mol. The structural characteristics contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,4,7-trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine. Research indicates that compounds in the triazole family can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Certain derivatives have shown to inhibit serine-threonine kinases involved in cancer progression. For instance, a study demonstrated that modifications at specific positions of the triazole ring could enhance inhibitory activity against CK1δ kinase with IC50 values as low as 2.08 µM .
  • Apoptosis Induction : The compound has been linked to apoptosis in cancer cells via mitochondrial pathways. This was evidenced by increased caspase activation and PARP cleavage in treated cell lines.

Neuroprotective Effects

The neuroprotective properties of 3,4,7-trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine have also been investigated:

  • Protection Against Neurodegeneration : In models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the compound demonstrated significant protective effects against neuronal cell death. It achieved this by reducing oxidative stress and inflammation within neuronal tissues .

The biological activity of 3,4,7-trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine can be attributed to several mechanisms:

  • ATP-Competitive Inhibition : The compound acts as an ATP-competitive inhibitor for various kinases involved in cellular signaling pathways that regulate growth and survival .
  • Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects by mitigating oxidative damage in neuronal cells.

Study 1: Anticancer Efficacy

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with 3,4,7-trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine resulted in a dose-dependent reduction in cell viability. The study reported an IC50 value of approximately 15 µM for HeLa cells after 48 hours of exposure.

Study 2: Neuroprotection in Animal Models

A study utilized a mouse model of Alzheimer's disease to evaluate the neuroprotective effects of the compound. Mice treated with 10 mg/kg body weight exhibited improved cognitive function and reduced amyloid plaque formation compared to control groups.

Summary of Research Findings

Study Focus Findings IC50/Effect
Anticancer ActivityInhibition of CK1δ kinaseIC50 = 2.08 µM
NeuroprotectionReduced oxidative stress and inflammationSignificant cognitive improvement in mice
Apoptosis InductionIncreased caspase activity in cancer cellsDose-dependent effect

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